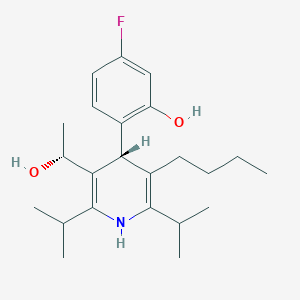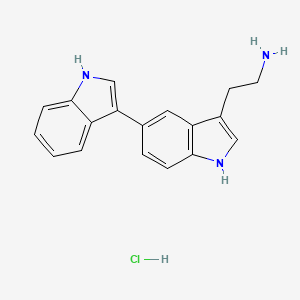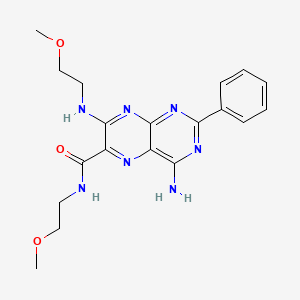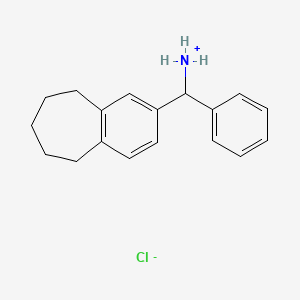
alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the benzocycloheptene ring, followed by functionalization to introduce the benzylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-6-ol
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
These compounds share similar structural features but differ in their functional groups and specific chemical properties
特性
CAS番号 |
51490-43-8 |
|---|---|
分子式 |
C18H22ClN |
分子量 |
287.8 g/mol |
IUPAC名 |
[phenyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C18H21N.ClH/c19-18(15-8-4-2-5-9-15)17-12-11-14-7-3-1-6-10-16(14)13-17;/h2,4-5,8-9,11-13,18H,1,3,6-7,10,19H2;1H |
InChIキー |
CBGFJSCBSZUFPB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(CC1)C=C(C=C2)C(C3=CC=CC=C3)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


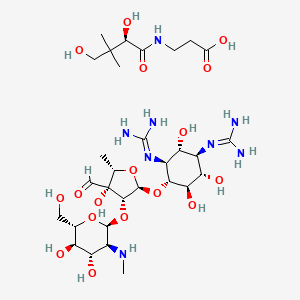

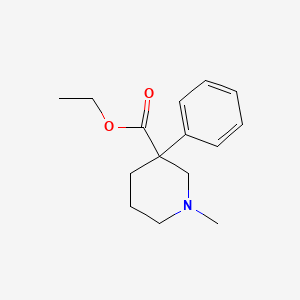
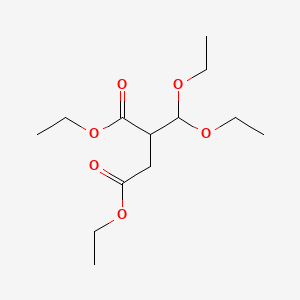
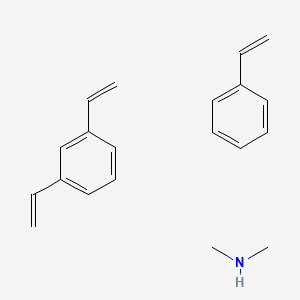
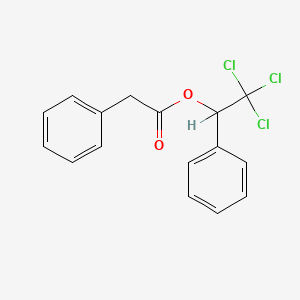
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
